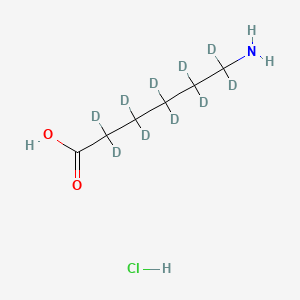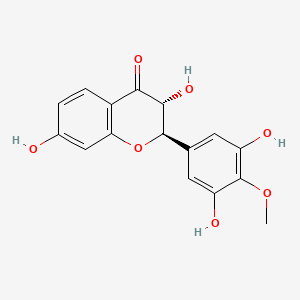
Sepinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sepinol is a chemical compound known for its versatile applications in various fields, including pharmaceuticals, cosmetics, and industrial processes. It is a multifunctional polymer that acts as a thickening, emulsifying, and stabilizing agent. This compound is particularly valued for its ability to enhance the texture and stability of formulations, making it a crucial ingredient in many products.
准备方法
Synthetic Routes and Reaction Conditions
Sepinol is synthesized through a polymerization process involving acrylamide and sodium acryloyldimethyl taurate. The reaction typically occurs in an aqueous medium, where the monomers are polymerized under controlled conditions of temperature and pH. The polymerization process is initiated by free radicals, which are generated using initiators such as ammonium persulfate or potassium persulfate. The reaction is carried out at temperatures ranging from 50°C to 80°C, and the pH is maintained between 3 and 12 to ensure optimal polymerization.
Industrial Production Methods
In industrial settings, this compound is produced in large-scale reactors where the monomers are continuously fed into the reaction vessel. The polymerization process is carefully monitored to maintain consistent quality and yield. The resulting polymer is then purified and processed into a liquid form, which is pre-neutralized and ready for use in various formulations. The industrial production of this compound ensures high efficiency and scalability, making it a cost-effective solution for manufacturers.
化学反应分析
Types of Reactions
Sepinol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions involving this compound typically occur under mild conditions, using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions where functional groups on the polymer chain are replaced by other groups, enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are usually carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride is a commonly used reducing agent, and the reactions are typically conducted in aqueous or alcoholic solutions.
Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides, and the conditions vary depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the polymer’s properties for specific applications.
科学研究应用
Sepinol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a thickening and stabilizing agent in various chemical formulations, improving the viscosity and stability of solutions.
Biology: In biological research, this compound is employed as a medium for cell culture and as a stabilizer for enzymes and other biomolecules.
Medicine: this compound is used in pharmaceutical formulations to enhance the texture and stability of topical creams, gels, and ointments. It also acts as a carrier for active pharmaceutical ingredients, improving their delivery and efficacy.
Industry: In industrial applications, this compound is used in the production of cosmetics, personal care products, and household cleaners. Its ability to stabilize emulsions and improve texture makes it a valuable ingredient in many formulations.
作用机制
Sepinol exerts its effects through several mechanisms:
Thickening: this compound increases the viscosity of formulations by forming a network of polymer chains that trap water and other components, creating a gel-like structure.
Emulsifying: this compound stabilizes emulsions by reducing the surface tension between oil and water phases, preventing the separation of the two phases.
Stabilizing: this compound enhances the stability of formulations by preventing the aggregation of particles and maintaining a uniform distribution of components.
相似化合物的比较
Similar Compounds
Carbomer: Like Sepinol, carbomer is a thickening and stabilizing agent used in various formulations. this compound offers better compatibility with a wide range of solvents and active ingredients.
Xanthan Gum: Xanthan gum is another thickening agent, but this compound provides superior stability and texture improvement in formulations.
Hydroxyethyl Cellulose: Hydroxyethyl cellulose is used as a thickener and stabilizer, but this compound’s ability to work over a wide pH range and its synergistic effects with other thickeners make it more versatile.
Uniqueness of this compound
This compound stands out due to its multifunctional properties, including its ability to act as a thickener, emulsifier, and stabilizer. Its compatibility with a wide range of solvents and active ingredients, as well as its stability over a broad pH range, makes it a unique and valuable ingredient in various formulations.
属性
IUPAC Name |
(2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-22-16-10(18)4-7(5-11(16)19)15-14(21)13(20)9-3-2-8(17)6-12(9)23-15/h2-6,14-15,17-19,21H,1H3/t14-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCZAKZBCYSVSS-LSDHHAIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1O)[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(1R)-1-(Acetylamino)ethyl]benzoic acid](/img/structure/B587175.png)

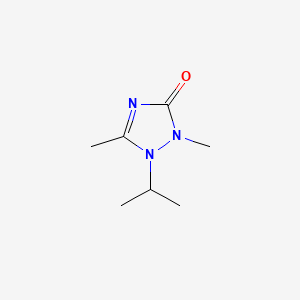
![N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B587178.png)
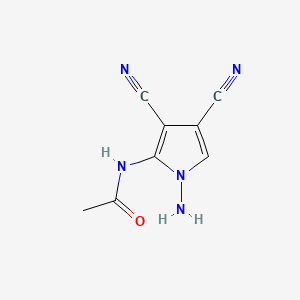

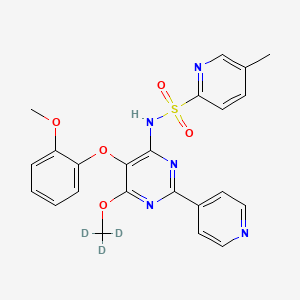
![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)
![4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid](/img/structure/B587189.png)
![(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol](/img/structure/B587190.png)
![2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane](/img/structure/B587191.png)
